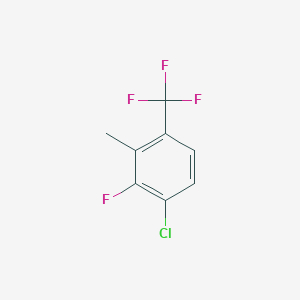
1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, methyl, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the use of Friedel-Crafts alkylation, where benzene is reacted with chloromethylfluoride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .
Analyse Chemischer Reaktionen
1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols. Common reagents for these reactions include sodium amide or potassium thiolate[][3].
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative with fewer substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group yields 1-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid, while nucleophilic substitution with an amine yields 1-amino-2-fluoro-3-methyl-4-(trifluoromethyl)benzene .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving halogenated aromatic compounds.
Industry: It is used as a solvent and catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target enzyme or receptor, leading to changes in cellular processes .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl groups. These substituents stabilize the transition state and intermediates, facilitating various substitution, oxidation, and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-(trifluoromethyl)benzene: This compound lacks the fluorine and methyl groups, making it less reactive in certain substitution reactions.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: This compound has a different substitution pattern, which can lead to different reactivity and applications.
1,4-Dichloro-2-(trifluoromethyl)benzene: The presence of two chlorine atoms increases the compound’s reactivity towards nucleophiles.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-3-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMYMWZNOPIRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
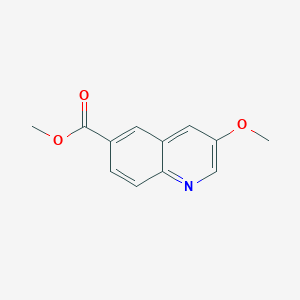
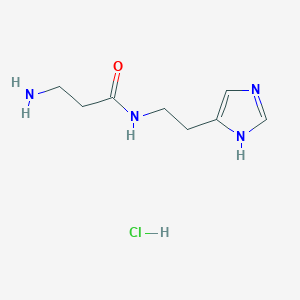
![tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321890.png)
![tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321898.png)
![tert-Butyl 2-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321901.png)
![tert-Butyl 3-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321907.png)

![tert-Butyl 3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321916.png)
![tert-Butyl 3-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321922.png)
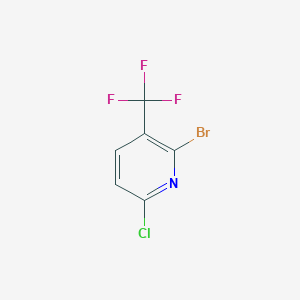
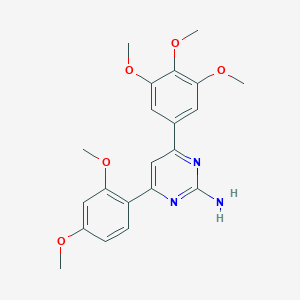
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)
![Tert-butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)phenoxy]piperidine-1-carboxylate](/img/structure/B6321970.png)
